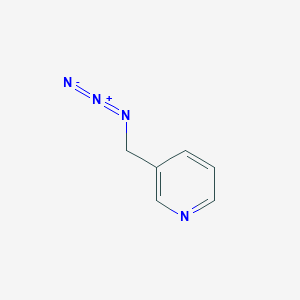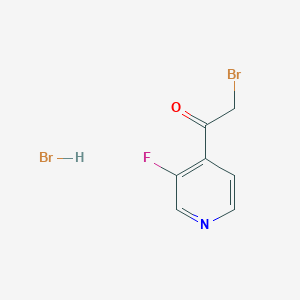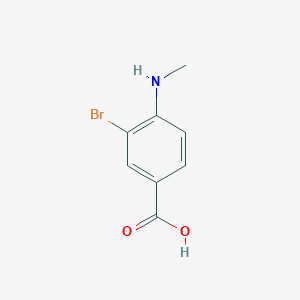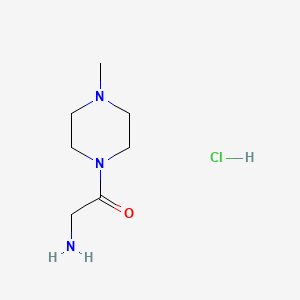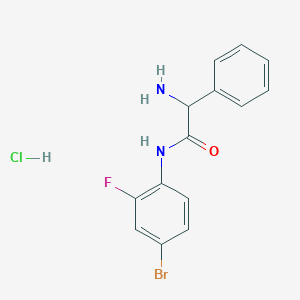
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride
Overview
Description
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride (2-A4FPAH) is a synthetic compound derived from the combination of two different molecules, 4-bromo-2-fluorophenylacetamide and 2-amino-2-phenylacetamide. It is a highly potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines. DHODH is a key target for the development of novel drugs to treat diseases such as cancer, autoimmune diseases, and viral infections. 2-A4FPAH is an important tool in the study of DHODH and its role in the regulation of pyrimidine biosynthesis.
Scientific Research Applications
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride has been used in a variety of scientific research applications. It has been used as a tool to study the regulation of pyrimidine biosynthesis and its role in cancer, autoimmune diseases, and viral infections. 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride has also been used to study the role of DHODH in the regulation of cell proliferation and apoptosis. Additionally, it has been used to study the effects of DHODH inhibitors on the metabolism of pyrimidines and the production of reactive oxygen species.
Mechanism Of Action
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride inhibits DHODH by binding to the enzyme’s active site, blocking the enzyme’s ability to catalyze the oxidation of dihydroorotate to orotate. This inhibition of DHODH prevents the de novo synthesis of pyrimidines, leading to a decrease in the production of uracil, thymine, and cytosine.
Biochemical And Physiological Effects
The inhibition of DHODH by 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride leads to a decrease in the production of pyrimidines, which can have a variety of biochemical and physiological effects. In cancer cells, the inhibition of DHODH leads to a decrease in cell proliferation and an increase in apoptosis. In autoimmune diseases, the inhibition of DHODH can lead to a decrease in inflammation and an increase in the production of anti-inflammatory cytokines. In viral infections, the inhibition of DHODH can lead to a decrease in the production of viral proteins and an increase in the production of anti-viral proteins.
Advantages And Limitations For Lab Experiments
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride is a highly potent inhibitor of DHODH, making it an ideal tool for studying the enzyme’s role in the regulation of pyrimidine biosynthesis. The advantages of using 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride for laboratory experiments include its high potency and its ability to inhibit DHODH in a dose-dependent manner. However, there are some limitations to using 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride for laboratory experiments. For example, it is not possible to study the effects of DHODH inhibition on the metabolism of other molecules, such as purines, as 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride only affects the metabolism of pyrimidines.
Future Directions
The current research on 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride has focused mainly on its role in the regulation of pyrimidine biosynthesis and its potential applications in cancer, autoimmune diseases, and viral infections. However, there are many potential future directions for research on 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride. These include further investigation of its mechanism of action, its effects on other molecules, and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride as a drug for the treatment of other diseases, such as neurodegenerative diseases, metabolic disorders, and cardiovascular diseases.
properties
IUPAC Name |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O.ClH/c15-10-6-7-12(11(16)8-10)18-14(19)13(17)9-4-2-1-3-5-9;/h1-8,13H,17H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQBZSQFABVBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Br)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)


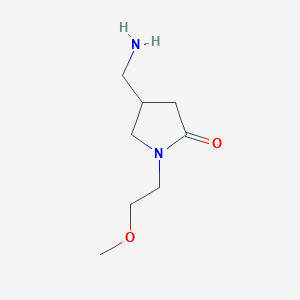
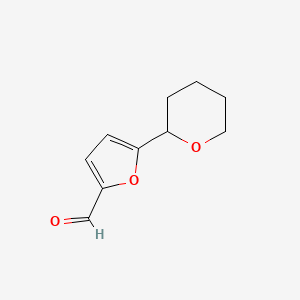
![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)

